Home > Products > Screening Compounds P45208 > Bacitracin A (8CI)
Bacitracin A (8CI) - 22601-59-8

Bacitracin A (8CI)

Catalog Number: EVT-242084
CAS Number: 22601-59-8
Molecular Formula: C66H103N17O16S
Molecular Weight: 1422.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Bacitracin is a polypeptide antibiotic known for its ability to inhibit bacterial cell wall synthesis. It was first isolated from a strain of Bacillus licheniformis and has since been used in various medical and scientific applications due to its antibacterial properties. The antibiotic functions by interfering with the biosynthesis of peptidoglycan, an essential component of the bacterial cell wall, leading to the accumulation of cell wall precursors and ultimately bacterial cell death15.

Applications in Various Fields

Medical Applications

Bacitracin has been utilized as an effective inhibitor of the degradation of thyrotropin-releasing factor (TRF) and luteinizing hormone-releasing factor (LRF), which are important in the regulation of the endocrine system3. It also inhibits the insulin-degrading activity of glutathione-insulin transhydrogenase, suggesting a potential role in the modulation of insulin levels4. Furthermore, bacitracin promotes osteogenic differentiation of human bone marrow mesenchymal stem cells (HBMSCs) by stimulating the bone morphogenetic protein-2/Smad axis, indicating its potential use in bone regeneration and wound healing8.

Antibacterial Applications

Bacitracin has been synthesized and constructed into self-assembled nano-bacitracin A, which exhibits strong antibacterial properties against both gram-positive and gram-negative bacteria. This nano-formulation enhances the antibiotic's efficacy and reduces its nephrotoxicity, making it a promising antibacterial agent for both in vitro and in vivo applications9.

Metabolic Studies

In metabolic research, bacitracin has been shown to have a selective antilipolytic effect in isolated fat cells, which could provide insights into the mechanisms of antilipolysis independent of other insulin-like effects10.

Source and Classification

Bacitracin A belongs to the class of polypeptide antibiotics and is classified as a narrow-spectrum antibiotic due to its primary activity against Gram-positive bacteria. It is derived from Bacillus licheniformis and is often found in various formulations for topical use, such as ointments and creams. The compound has several related forms, including bacitracin B, but bacitracin A is recognized as the most potent variant with significant antibacterial properties .

Synthesis Analysis

The synthesis of bacitracin A occurs via nonribosomal peptide synthetases (NRPSs). This process does not involve ribosomes, which distinguishes it from typical protein synthesis. The biosynthetic pathway includes several enzymatic steps facilitated by a three-enzyme operon known as BacABC.

Technical Details

  1. Enzymatic Pathway: The BacABC operon is responsible for the assembly of bacitracin A's complex structure.
  2. Substrate Specificity: Each enzyme in the operon catalyzes specific reactions that lead to the formation of the cyclic peptide structure characteristic of bacitracin.
  3. Yield Optimization: Recent studies have focused on optimizing conditions for higher yields of bacitracin A through fermentation techniques and genetic engineering of Bacillus licheniformis strains .
Molecular Structure Analysis

Bacitracin A has a complex molecular structure characterized by multiple amino acid residues forming a cyclic peptide. Its molecular formula is C66H103N17O16SC_{66}H_{103}N_{17}O_{16}S, with a molar mass of approximately 1422.71 g/mol.

Structural Features

  • Cyclic Peptide: The structure features a cyclic arrangement that contributes to its stability and biological activity.
  • Functional Groups: Various functional groups, including amine and carboxyl groups, play crucial roles in its interaction with bacterial cell wall components.
  • 3D Configuration: The three-dimensional conformation is essential for its binding to undecaprenyl pyrophosphate, a key component in bacterial cell wall synthesis .
Chemical Reactions Analysis

Bacitracin A participates in several chemical reactions that underscore its antibacterial activity:

  1. Inhibition of Cell Wall Synthesis: Bacitracin A binds to undecaprenyl pyrophosphate, preventing it from recycling and thus inhibiting the synthesis of peptidoglycan in bacterial cell walls.
  2. Disruption of Membrane Integrity: It can also disrupt the cytoplasmic membrane, leading to leakage of cellular contents, which contributes to bacterial cell death .

Reaction Parameters

  • pH Sensitivity: The activity of bacitracin A can be influenced by pH levels; optimal activity is typically observed at neutral pH.
  • Temperature Stability: Bacitracin A remains stable at moderate temperatures but may degrade under extreme conditions.
Mechanism of Action

The mechanism through which bacitracin A exerts its antibacterial effects involves two primary actions:

  1. Inhibition of Peptidoglycan Synthesis: By binding to undecaprenyl pyrophosphate, bacitracin A disrupts the transport of peptidoglycan precursors across the bacterial membrane, effectively halting cell wall synthesis.
  2. Cytoplasmic Membrane Disruption: Bacitracin A can also compromise the integrity of the bacterial cytoplasmic membrane, leading to ion imbalance and loss of metabolic functions .
Physical and Chemical Properties Analysis

Bacitracin A exhibits several notable physical and chemical properties:

  • Appearance: Typically presented as a white to off-white powder.
  • Solubility: Soluble in water and alcohol but insoluble in organic solvents like chloroform.
  • Stability: Stable under refrigerated conditions but sensitive to heat and light exposure.

Relevant Data

  • Molecular Weight: 1422.71 g/mol
  • Melting Point: Decomposes before melting.
  • Storage Conditions: Should be stored in a cool, dry place away from light to maintain stability .
Applications

Bacitracin A has diverse applications across various fields:

Regulatory Status

Due to concerns about antibiotic residues in food products from animal sources, regulatory bodies have imposed limits on bacitracin's use in feed additives, reflecting growing awareness regarding public health risks associated with antibiotic resistance .

Chemical Structure and Physicochemical Properties of Bacitracin A (8CI)

Molecular Formula and Stereochemical Configuration

Bacitracin A (8CI) possesses the molecular formula C₆₆H₁₀₃N₁₇O₁₆S and a molecular weight of 1,422.71 g/mol [1] [4] [9]. This complex polypeptide incorporates 12 amino acid residues with defined stereochemical configurations. Its structure features a mixture of L- and D-amino acids, critical for its biological activity:

Table 1: Stereochemical Configuration of Key Residues in Bacitracin A

Residue PositionAmino AcidConfigurationRole
N-TerminalIsoleucineLThiazoline ring formation
Position 1CysteineLThiazoline ring formation
Position 4Aspartic AcidDConformational stability
Position 6LysineLMacrocycle formation anchor
Position 12AsparagineLMacrocycle closure

The N-terminal thiazoline ring is synthesized through the condensation of L-cysteine and L-isoleucine residues, creating a chiral center at C4 of the thiazoline. This motif exhibits stereochemical fragility, with susceptibility to epimerization under acidic or basic conditions, leading to inactive diastereomers [3] [6]. The D-aspartate at position 4 enhances conformational stability and influences zinc coordination geometry [3].

Cyclic Polypeptide Architecture and Thiazoline Moieties

The architectural framework of Bacitracin A comprises a heptapeptide macrocycle closed by an amide bond between the side-chain amine of Lys⁶ and the C-terminal carboxylate of Asn¹² [3] [6]. The linear segment containing the N-terminal thiazoline extends from this macrocycle, creating a rigid scaffold essential for lipid binding [6] [7].

The thiazoline moiety (formed from Cys¹ and Ile⁻¹) is a five-membered heterocycle containing nitrogen and sulfur. This structure serves dual roles:

  • Biological Function: Directly coordinates Zn²⁺ ions and facilitates interaction with the pyrophosphate group of the lipid target (C55PP) [3].
  • Synthetic Vulnerability: During chemical synthesis, the thiazoline’s α-proton is labile, leading to epimerization under standard coupling or deprotection conditions. This results in diastereomeric impurities (BacA, BacB, BacC) with significantly reduced bioactivity [3].

Table 2: Natural vs. Synthetic Structural Features of Bacitracin A

Structural FeatureNatural Bacitracin ASynthetic Challenges
Macrocycle (Lys⁶–Asn¹²)Stable 26-atom ringEfficient on-resin cyclization achieved
Thiazoline stereochemistry(S)-configuration at C4Epimerization during ester hydrolysis/coupling
Linear N-terminal tailFlexible for membrane insertionRequires sequential solid/solution-phase synthesis

Recent synthetic advances employ trimethyltin hydroxide for ester hydrolysis to minimize epimerization, enabling isolation of stereochemically pure Bacitracin A [3].

Zinc-Binding Affinity and Stability Enhancement Mechanisms

Bacitracin A requires zinc ions (Zn²⁺) for its antibiotic activity, forming a ternary 1:1:1 complex with Zn²⁺ and the bacterial lipid carrier undecaprenyl pyrophosphate (C55PP) [3] [7]. The zinc coordination involves three key sites:

  • Thiazoline Nitrogen: Contributes to metal chelation.
  • Histidine⁴ Imidazole: Acts as a primary coordination site.
  • Aspartic Acid¹¹ Carboxylate: Completes the trigonal pyramidal geometry [3] [7].

This complex sequesters C55PP, preventing bacterial cell wall recycling. Crucially, zinc binding induces a conformational shift that optimizes Bacitracin A’s hydrophobic residues (Ile⁻¹, Ile³, Ile⁵, Phe⁸, Leu⁹) into a membrane-insertion surface, while polar residues (Asn², Asp¹¹, Orn¹⁰) orient toward the aqueous phase [3].

Stabilization Mechanisms:

  • Zinc Chelation: The Zn²⁺-bound form exhibits enhanced proteolytic resistance and thermal stability.
  • Zinc Bacitracin: Pharmaceutical formulations use a zinc-bacitracin complex (≈7% Zn²⁺ by weight), reducing water solubility but extending shelf-life from 2 to 5 years [2]. This complex mitigates oxidative degradation of the thiazoline to the nephrotoxic ketothiazole (Bacitracin F) [3] [6].

Antibacterial activity dependency on zinc is demonstrated by MIC assays where ZnSO₄ (0.3 mM) restores full activity against Gram-positive pathogens [3].

Comparative Analysis of Bacitracin A Variants (A1, B, C)

Bacitracin is a natural mixture of structurally related peptides. Bacitracin A dominates the active components, while minor variants exhibit reduced potency:

Table 3: Activity Comparison of Bacitracin Variants

VariantStructural DifferenceRelative Activity (%)Key Properties
Bacitracin AN-terminal L-aminothiazoline100 (reference)Highest antibacterial activity
Bacitracin A1δ-OH substitution on Ile⁵95–100Similar to Bacitracin A
Bacitracin BValine replaces isoleucine at position 870–90Moderate MIC against Staphylococci
Bacitracin CLeucine/isoleucine substitutions at multiple sites10–30Weakly active; minor degradation product
Bacitracin FOxidized thiazoline (ketothiazole)0Nephrotoxic; no antibiotic activity

Functional Implications:

  • Bacitracin B1/B2: Exhibit 90% of Bacitracin A’s potency against Staphylococcus aureus due to conserved zinc-binding residues [6].
  • Synthetic Diastereomers: Epimerization at the thiazoline (BacAB, BacAC) reduces MIC values by 4–16-fold compared to natural Bacitracin A (BacAD) [3].
  • Bacitracin F: Lacks the N-terminal amine required for zinc coordination and lipid binding, confirming the thiazoline’s mechanistic necessity [3] [6].

The predominance of Bacitracin A in clinical preparations stems from its superior target affinity and stability within the bacitracin complex [6].

Properties

CAS Number

22601-59-8

Product Name

Bacitracin A (8CI)

IUPAC Name

(4S)-4-[[(2S)-2-[[(4R)-2-[(1R,2R)-1-amino-2-methylbutyl]-4,5-dihydro-1,3-thiazole-4-carbonyl]amino]-4-methylpentanoyl]amino]-5-[[(2R,3S)-1-[[(3R,6R,9R,12R,15R,18R,21R)-3-(2-amino-2-oxoethyl)-18-(3-aminopropyl)-12-benzyl-15-[(2R)-butan-2-yl]-6-(carboxymethyl)-9-(1H-imidazol-5-ylmethyl)-2,5,8,11,14,17,20-heptaoxo-1,4,7,10,13,16,19-heptazacyclopentacos-21-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-5-oxopentanoic acid

Molecular Formula

C66H103N17O16S

Molecular Weight

1422.7 g/mol

InChI

InChI=1S/C66H103N17O16S/c1-9-35(6)52(69)66-81-48(32-100-66)63(97)76-43(26-34(4)5)59(93)74-42(22-23-50(85)86)58(92)83-53(36(7)10-2)64(98)75-40-20-15-16-25-71-55(89)46(29-49(68)84)78-62(96)47(30-51(87)88)79-61(95)45(28-39-31-70-33-72-39)77-60(94)44(27-38-18-13-12-14-19-38)80-65(99)54(37(8)11-3)82-57(91)41(21-17-24-67)73-56(40)90/h12-14,18-19,31,33-37,40-48,52-54H,9-11,15-17,20-30,32,67,69H2,1-8H3,(H2,68,84)(H,70,72)(H,71,89)(H,73,90)(H,74,93)(H,75,98)(H,76,97)(H,77,94)(H,78,96)(H,79,95)(H,80,99)(H,82,91)(H,83,92)(H,85,86)(H,87,88)/t35-,36+,37-,40-,41-,42+,43+,44-,45-,46-,47-,48+,52-,53-,54-/m1/s1

InChI Key

CLKOFPXJLQSYAH-YBVXDRQKSA-N

SMILES

CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCCCCC(C(=O)NC(C(=O)N1)CCCN)NC(=O)C(C(C)CC)NC(=O)C(CCC(=O)O)NC(=O)C(CC(C)C)NC(=O)C2CN=C(S2)C(C(C)CC)N)CC(=O)N)CC(=O)O)CC3=CN=CN3)CC4=CC=CC=C4

Solubility

2.45e-02 g/L

Synonyms

bacitracin A

Canonical SMILES

CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCCCCC(C(=O)NC(C(=O)N1)CCCN)NC(=O)C(C(C)CC)NC(=O)C(CCC(=O)O)NC(=O)C(CC(C)C)NC(=O)C2CSC(=N2)C(C(C)CC)N)CC(=O)N)CC(=O)O)CC3=CN=CN3)CC4=CC=CC=C4

Isomeric SMILES

CC[C@@H](C)[C@@H]1C(=O)N[C@@H](C(=O)N[C@@H](C(=O)N[C@@H](C(=O)N[C@@H](C(=O)NCCCC[C@H](C(=O)N[C@@H](C(=O)N1)CCCN)NC(=O)[C@@H]([C@@H](C)CC)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H]2CSC(=N2)[C@@H]([C@H](C)CC)N)CC(=O)N)CC(=O)O)CC3=CN=CN3)CC4=CC=CC=C4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.